Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Overview
Description
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a chemical compound with the CAS Number: 64951-09-3 . Its molecular weight is 218.24 . The IUPAC name of this compound is imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is 1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has a melting point of 262-263°C . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Comprehensive Analysis of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic Acid Applications
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a compound with a range of potential applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Antimycobacterial Agents: Imidazo[2,1-b][1,3]benzothiazole derivatives have been identified as promising antimycobacterial agents. Research has shown that these compounds, particularly when synthesized with carboxamide triazole derivatives, exhibit significant in vitro activity against Mycobacterium tuberculosis . These findings suggest potential for the development of new treatments for tuberculosis, especially given the selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria .
Anxiolytic Properties: Some derivatives of imidazo[2,1-b]thiazole have been reported to act as non-sedative anxiolytics . This application is particularly intriguing as it offers a potential pathway for the development of anxiety medications that do not induce drowsiness, a common side effect of many current anxiolytics.
Anticancer Activity: The anticancer potential of imidazo[2,1-b]thiazole derivatives has been explored, with some compounds showing powerful anticancer properties . These findings are significant as they could lead to new therapeutic options for cancer treatment, pending further research and clinical trials.
Neuroimaging Probes: Imidazo[2,1-b]thiazole derivatives have been utilized as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients . This application is crucial for the early detection and diagnosis of Alzheimer’s disease, potentially allowing for earlier intervention and better management of the condition.
Kinase Inhibition: These compounds have also been investigated as kinase inhibitors . Kinases play a vital role in the regulation of cell functions, and their inhibition can be a strategy for treating various diseases, including cancer and inflammatory disorders.
Antimicrobial Activity: The antimicrobial activities of imidazo[2,1-b]thiazole derivatives extend to a variety of pathogens. They have been evaluated against bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, showing potential as broad-spectrum antimicrobial agents .
Antiviral Applications: Research into imidazo[2,1-b]thiazole carbohydrate derivatives has revealed antiviral activity against the Junin virus, the causative agent of Argentine hemorrhagic fever . This suggests a possible role for these compounds in the treatment or prevention of viral infections.
Neuroprotective Effects: Benzo[d]oxazole derivatives, which are structurally related to imidazo[2,1-b]thiazoles, have been used to treat interval loss of nerve function . While not a direct application of imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, this points to the potential neuroprotective effects of similar compounds.
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid and its derivatives have been found to be effective antimycobacterial agents . The primary target of these compounds is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .
Mode of Action
The mode of action of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid involves the interaction with its target, Pantothenate synthetase. Molecular docking and dynamics studies have been carried out to understand the putative binding pattern, as well as the stability of the protein–ligand complex .
Biochemical Pathways
The compound’s interaction with pantothenate synthetase suggests that it may influence the biosynthesis of pantothenate and coenzyme a, which are essential for the survival and virulence of mtb .
Pharmacokinetics
The pharmacokinetic properties of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid and its derivatives have been predicted using in silico ADMET . These properties, including absorption, distribution, metabolism, excretion, and toxicity, play a crucial role in determining the compound’s bioavailability.
Result of Action
The most active derivative of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, IT10, displayed significant activity against Mtb H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM . Another derivative, IT06, also showed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against the tested strain of Mtb . These results suggest that the compound and its derivatives can effectively inhibit the growth of Mtb.
properties
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIDKXUZBSTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315693 | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
CAS RN |
64951-09-3 | |
Record name | 64951-09-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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